molecular formula C10H10N2O3 B1328576 4-Nitro-2-propyl-1,3-benzoxazole CAS No. 1000018-05-2

4-Nitro-2-propyl-1,3-benzoxazole

Cat. No. B1328576
M. Wt: 206.2 g/mol
InChI Key: RFNYHMIDCHJYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-propyl-1,3-benzoxazole is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 . It is primarily used for research and development purposes .


Synthesis Analysis

Benzoxazole derivatives, including 4-Nitro-2-propyl-1,3-benzoxazole, can be synthesized using 2-aminophenol as a precursor . A variety of synthetic methodologies have been developed, involving reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of 4-Nitro-2-propyl-1,3-benzoxazole consists of a benzoxazole ring with a nitro group at the 4-position and a propyl group at the 2-position .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . For instance, the synthesis of 2-aryl benzoxazoles has been catalyzed by nickel (II) complexes of benzoyl hydrazones .


Physical And Chemical Properties Analysis

4-Nitro-2-propyl-1,3-benzoxazole has a molecular weight of 206.2 . Further physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

  • Benzoxazole derivatives, including those with nitro groups, have been studied for their antimicrobial activities against various microorganisms. Compounds with benzoxazole structures demonstrated a broad spectrum of activity against tested microorganisms, including Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating significant antimycobacterial activity. Molecular docking studies further supported their potential as antimicrobial agents (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Anthelmintic Activity

  • Novel 5-nitro-1,3-benzoxazole derivatives have been synthesized and evaluated for in vitro anthelmintic activities. Molecular docking studies targeting β-tubulin, a protein essential to parasites, indicated that certain derivatives, particularly those with nitro groups, are potent anthelmintic molecules. These findings suggest benzoxazole derivatives could serve as scaffolds for developing new anthelmintic agents (Satyendra, Vishnumurthy, Vagdevi, Dhananjaya, & Shruthi, 2015).

Synthesis Methodologies

  • Research has explored new methodologies for synthesizing benzoxazole derivatives. For instance, a study demonstrated the formation of 2-substituted-5-nitro-1,3-benzoxazoles through a reaction involving nitriles and N-nitro-O-(4-nitrophenyl)hydroxylamine, suggesting a novel method for generating aryloxenium ions, which are pivotal in the synthesis of benzoxazole compounds (Klenov, Churakov, Strelenko, & Tartakovsky, 2011).

Antitumor Potential

  • Derivatives of 5-nitro-2-(substitutedphenyl)benzoxazole have been investigated for their potential as antitumor agents, specifically targeting human DNA topoisomerase enzymes (hTopo I and hTopo IIα). Some compounds showed promising biological activity, inhibiting hTopo IIα, which is crucial for DNA replication and cell division in cancer cells. Although these compounds did not exhibit significant cytotoxic activity against various cancer cell lines, their ability to inhibit hTopo IIα suggests potential for further development as antitumor agents (Karatas, Foto, Ertan-Bolelli, Yalcin-Ozkat, Yilmaz, Ataei, Zilifdar, & Yildiz, 2021).

Safety And Hazards

Safety data indicates that exposure to 4-Nitro-2-propyl-1,3-benzoxazole should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, dust formation should be avoided, and adequate ventilation should be ensured .

properties

IUPAC Name

4-nitro-2-propyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-4-9-11-10-7(12(13)14)5-3-6-8(10)15-9/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNYHMIDCHJYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309960
Record name 4-Nitro-2-propylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-propyl-1,3-benzoxazole

CAS RN

1000018-05-2
Record name 4-Nitro-2-propylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-propylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.